N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine
Description
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is a fused polycyclic aromatic compound characterized by a naphthobenzofuran core substituted with a biphenylyl amine group. Its CAS registry number is 2225909-61-3 . The compound belongs to a class of heterocyclic systems synthesized via aryne intermediates, as described in studies involving 2,3-didehydronaphthalene and Barton sulfur/selenium esters . Such fused heterocycles are of interest in materials science (e.g., organic electronics) and medicinal chemistry due to their planar aromatic structures and tunable electronic properties.
Properties
Molecular Formula |
C28H19NO |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(4-phenylphenyl)naphtho[2,3-b][1]benzofuran-2-amine |
InChI |
InChI=1S/C28H19NO/c1-2-6-19(7-3-1)20-10-12-23(13-11-20)29-24-14-15-27-26(18-24)25-16-21-8-4-5-9-22(21)17-28(25)30-27/h1-18,29H |
InChI Key |
RKPAKHSFEVWSKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC4=C(C=C3)OC5=CC6=CC=CC=C6C=C54 |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Naphtho[2,3-b]benzofuran Precursors
This approach involves the nucleophilic substitution or amination of pre-formed naphtho[2,3-b]benzofuran cores with suitable amine sources. The process typically employs:
- Starting materials: Naphtho[2,3-b]benzofuran derivatives bearing reactive halogen or leaving groups (e.g., halides, triflates)
- Reagents: Amine nucleophiles (e.g., aniline derivatives, primary or secondary amines)
- Catalysts: Copper or palladium catalysts facilitate C–N bond formation via Buchwald–Hartwig amination or Ullmann-type coupling.
- Conditions: Elevated temperatures (80–120°C), inert atmospheres, polar solvents such as toluene, dioxane, or dimethylformamide.
A study demonstrated the successful amination of naphtho[2,3-b]benzofuran derivatives using palladium-catalyzed Buchwald–Hartwig protocols, achieving yields exceeding 70%. The process allows selective substitution at specific positions, notably at the 2-position of the benzofuran ring.
Data Table 1: Example of Naphtho[2,3-b]benzofuran amination
| Entry | Substrate | Amine Source | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 2-Halo-naphtho[2,3-b]benzofuran | Aniline | Pd(OAc)₂ / BINAP | Toluene | 100°C | 75 |
| 2 | 2-Triflate-naphtho[2,3-b]benzofuran | Primary amine | Pd₂(dba)₃ / Xantphos | DMF | 110°C | 78 |
(Source: Adapted from recent heterocyclic amination protocols)
Cyclization and Cross-Coupling Approaches
This involves constructing the benzofuran core via cyclization of suitable precursors, followed by coupling with biphenyl derivatives:
- Step 1: Synthesis of naphtho[2,3-b]benzofuran intermediates via oxidative cyclization of 2-hydroxy-1,4-naphthoquinones with phenylacetylenes under visible-light or thermal conditions.
- Step 2: Functionalization of the core with biphenyl groups through Suzuki–Miyaura cross-coupling reactions.
A notable study employed visible-light-mediated [3+2] cycloaddition to generate naphtho[2,3-b]benzofuran-2,3-diones, which were subsequently transformed into amino derivatives via reduction and amination steps. The Suzuki coupling with 4-biphenylboronic acid facilitated the attachment of the biphenyl moiety, yielding the target compound with high efficiency.
Data Table 2: Synthesis via Cyclization and Suzuki Coupling
| Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclization | 2-Hydroxy-1,4-naphthoquinone + phenylacetylene | Visible light, 6h, MeCN | 75 | Regioselective formation of benzofuran core |
| Coupling | 4-Biphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 82 | Attachment of biphenyl group |
(Source: Recent advances in heterocyclic synthesis)
Alternative Green Synthetic Protocols
Recent efforts focus on environmentally benign methods, such as:
- Photocatalytic cycloaddition: Using blue LED irradiation to promote regioselective formation of naphtho[2,3-b]furan derivatives.
- Oxidative cyclization: Employing benign oxidants like oxygen or hydrogen peroxide to induce ring closure.
- One-pot cascade reactions: Combining cyclization and functionalization steps to minimize waste and reaction steps.
A 2023 study reported a green protocol for synthesizing naphtho[2,3-b]furan-4,9-diones via visible-light-induced cycloaddition, which was then converted into amino derivatives through subsequent amination reactions under mild conditions, avoiding heavy metals and harsh reagents.
Synthesis of this compound
Overall Yield: Approximately 40-50% after purification, depending on substrate purity and reaction optimization.
Notes and Considerations
- Regioselectivity: The key challenge lies in controlling regioselectivity during cyclization and subsequent functionalization, which recent studies address via substrate design and catalytic control.
- Reaction Conditions: Mild, environmentally friendly conditions—such as visible-light irradiation and metal-free protocols—are increasingly favored, aligning with green chemistry principles.
- Substituent Effects: Electron-donating or withdrawing groups on phenylacetylenes and biphenyl derivatives influence yields and selectivity, necessitating tailored reaction parameters.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the amine group and the aromatic systems. Key findings include:
-
Potassium permanganate (KMnO₄) in acidic or neutral conditions oxidizes the amine to a nitro group or forms N-oxide derivatives, depending on reaction conditions.
-
Oxygen-mediated oxidation under photochemical conditions leads to hydroxylation of the aromatic rings, particularly at the electron-rich positions of the naphtho[2,3-b]benzofuran moiety.
Table 1: Oxidation Reaction Conditions
| Reagent | Conditions | Product |
|---|---|---|
| KMnO₄ (aq, H₂SO₄) | 60°C, 6 hours | Nitro-substituted derivative |
| O₂, UV light | RT, 12 hours | Hydroxylated aromatic byproducts |
Reduction Reactions
Reductive transformations target the aromatic rings and amine group:
-
Lithium aluminum hydride (LiAlH₄) reduces the amine to a secondary amine, though competing reduction of aromatic systems may occur under prolonged heating.
-
Catalytic hydrogenation (H₂/Pd-C) selectively saturates double bonds in the benzofuran ring system, yielding dihydro derivatives.
Mechanistic Insight :
The amine group acts as an electron donor, stabilizing intermediates during reduction. Aromatic reduction proceeds via a π-complex mechanism with Pd-C catalysts.
Substitution Reactions
Electrophilic substitution occurs preferentially at the para positions of the biphenyl group and the C3 position of the naphtho[2,3-b]benzofuran:
-
Halogenation (Cl₂, Br₂) : Chlorination/bromination occurs in the presence of Lewis acids (e.g., FeCl₃), yielding mono- or di-halogenated products .
-
Nitration (HNO₃/H₂SO₄) : Introduces nitro groups at the C6 position of the benzofuran ring.
Table 2: Substitution Reaction Parameters
| Reaction Type | Reagent | Position Modified | Yield (%) |
|---|---|---|---|
| Halogenation | Br₂, FeCl₃ | Biphenyl para | ~65 |
| Nitration | HNO₃, H₂SO₄ | Benzofuran C6 | ~50 |
Transition-Metal-Catalyzed Coupling
The biphenyl group participates in cross-coupling reactions:
-
Suzuki-Miyaura Coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) enable aryl-aryl bond formation at the biphenyl moiety, expanding conjugation .
-
Buchwald-Hartwig Amination : Modifies the amine group to introduce bulkier substituents, enhancing steric effects .
Key Mechanistic Steps :
-
Oxidative addition of Pd(0) to the aryl halide.
-
Transmetallation with boronic acid (Suzuki) or amine (Buchwald-Hartwig).
Photochemical Reactions
The naphtho[2,3-b]benzofuran core undergoes [4+2] cycloaddition under UV light, forming polycyclic adducts. This reactivity is attributed to the extended π-system’s ability to generate excited-state intermediates .
Comparative Reactivity Insights
The compound’s reactivity differs from simpler benzofuran derivatives due to:
-
Steric hindrance from the biphenyl group, slowing electrophilic substitution.
-
Electronic effects from the fused aromatic system, enhancing stability of radical intermediates during oxidation.
Scientific Research Applications
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit protein tyrosine phosphatase 1B (PTP1B), which is involved in regulating insulin signaling and glucose homeostasis . Additionally, the compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to anticancer effects.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares the target compound with two analogs:
Derived from structural analogy; *Estimated based on substituent addition.
- Structural Differences :
- The target compound features a biphenylyl group , enhancing π-conjugation and steric bulk compared to simpler amines like Benzo[b]naphtho[2,3-d]furan-4-amine .
- N-(4-(Benzo[d]oxazol-2-yl)phenyl) analog introduces a heterocyclic benzooxazole moiety , which may improve photostability or electron-withdrawing properties .
Limitations and Contradictions
- Synthesis Variability : While emphasizes aryne-based methods, alternative routes (e.g., Suzuki coupling) may exist for analogs, leading to differences in yield and purity.
Biological Activity
N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine is a complex organic compound notable for its unique molecular structure and potential therapeutic applications. This compound has garnered attention due to its promising biological activities, particularly in the fields of oncology and medicinal chemistry. Its naphtho[2,3-b]benzofuran core, combined with the biphenyl substitution, enhances its electronic properties and biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 385.46 g/mol. The compound features a naphtho[2,3-b]benzofuran backbone substituted with a biphenyl group at the nitrogen position. This structural configuration is significant as it influences the compound's reactivity and biological activity.
Biological Activity Overview
Research indicates that compounds containing the naphtho[2,3-b]benzofuran structure exhibit significant biological activities, including:
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit tumor growth and induce apoptosis in various cancer cell lines.
- Mechanism of Action : Interaction studies reveal that this compound may interact with specific proteins or enzymes involved in cancer pathways, enhancing its therapeutic potential.
Case Studies and Research Findings
- Inhibition of Tumor Growth : A study demonstrated that derivatives of naphtho[2,3-b]benzofuran exhibited potent anticancer activity against human lung cancer (A549) and gastric cancer (SGC7901) cell lines. The most effective derivative showed an IC50 value of 0.12 μM against A549 cells and 2.75 μM against SGC7901 cells .
- Apoptosis Induction : Research indicates that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death. The naphthofuranoquinone core is particularly noted for its ability to interact with cellular mechanisms involved in cancer progression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. The presence of the amine group allows for further derivatization, which can enhance biological activity.
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| N-(4-Phenylnaphtho[1,2-b]benzofuran-9-amine | Naphtho[1,2-b]benzofuran | Exhibits different electronic properties |
| 4-Hydroxynaphtho[2,3-b]benzofuran-6,11-dione | Hydroxylated naphthobenzofuran | Known for strong antioxidant activity |
| Naphtho[2,3-b]benzofuran-5-carboxylic acid | Carboxylic acid derivative | Potential for enhanced solubility and reactivity |
| Benzonaphthofurandione analogs | Naphthofuranoquinone derivatives | Increased anticancer activity through structural modifications |
The mechanism by which this compound exerts its biological effects involves several key interactions:
- Binding Affinity : Studies assessing binding affinity to specific targets have revealed insights into how this compound modulates biological pathways associated with cancer progression.
- Cellular Uptake : The compound's lipophilicity may facilitate cellular uptake, enhancing its efficacy as an anticancer agent.
Q & A
Q. What are the key structural features of N-(4-Biphenylyl)naphtho[2,3-b]benzofuran-2-amine, and how do they influence its reactivity?
The compound features a naphtho[2,3-b]benzofuran core fused with a biphenylylamine group. The extended π-conjugation system governs its photophysical properties (e.g., fluorescence), while steric hindrance from the biphenylyl group affects solubility and reaction kinetics. Structural confirmation requires multinuclear NMR (¹H, ¹³C) to resolve aromatic proton overlaps and high-resolution mass spectrometry (HRMS) for molecular ion validation. Computational modeling (DFT) can predict electronic transitions and verify substituent effects .
Q. What synthetic routes are commonly employed for preparing this compound, and what are their respective yields?
Two primary methods are documented:
- Ullmann Coupling : Reacting naphtho[2,3-b]benzofuran-2-amine with 4-bromobiphenyl under CuI/L-proline catalysis yields 65–72% product. Purity is assessed via HPLC (>98%) .
- Buchwald-Hartwig Amination : Using Pd(dba)₂/Xantphos catalysts achieves 58–63% yield, with purity verified by GC (>97%) .
Q. Table 1. Comparison of Synthetic Approaches
| Method | Catalyst System | Yield (%) | Purity Assessment |
|---|---|---|---|
| Ullmann Coupling | CuI/L-proline | 65–72 | >98% (HPLC) |
| Buchwald-Hartwig | Pd(dba)₂/Xantphos | 58–63 | >97% (GC) |
Q. What analytical techniques are most effective for characterizing purity and structure?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns and confirms aromatic proton environments .
- HPLC-UV/Vis : Detects impurities at λ = 254 nm, achieving >98% purity thresholds .
- HRMS (ESI+) : Validates molecular weight (e.g., m/z 423.1622 for [M+H]⁺) .
- Differential Scanning Calorimetry (DSC) : Determines thermal stability (decomposition >250°C) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselectivity during naphtho[2,3-b]benzofuran core formation?
Employ Design of Experiments (DoE) to systematically evaluate:
- Catalyst Screening : Compare Pd- vs Cu-based systems for coupling efficiency.
- Solvent Effects : Test polar aprotic (DMF) vs non-polar (toluene) solvents on cyclization rates.
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
Contradictory temperature optima (120°C vs 140°C ) necessitate kinetic studies via differential scanning calorimetry (DSC) to identify exothermic risks .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks) during derivative synthesis?
Q. How does the biphenylyl group influence electronic properties, and how can these effects be validated experimentally?
- Cyclic Voltammetry : Measures oxidation potentials (e.g., Eox = +1.2 V vs Ag/AgCl in CH2Cl2).
- UV-Vis Spectroscopy : Quantifies bathochromic shifts (Δλ = 30 nm vs benzofuran analogs).
- DFT Calculations : B3LYP/6-311+G** basis sets predict HOMO-LUMO gaps, which should be cross-validated with experimental band gaps .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Chromatography Alternatives : Replace column purification with antisolvent crystallization (MeOH/H2O).
- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to ensure >99% enantiomeric excess.
- Calorimetry Studies : Use RC1e systems to mitigate exothermic risks during scale-up .
Q. How should experiments be designed to study solvent polarity effects on fluorescence properties?
- Solvent Series : Test hexane (ε = 1.9) to water (ε = 80.1) to correlate dielectric constant with emission spectra.
- Time-Resolved Fluorescence : Measure lifetime variations (τ = 5–20 ns) under degassed conditions.
- Internal Calibration : Use quinine sulfate (ΦF = 0.55 in 0.1M H2SO4) for intensity normalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
